Dual Enzymatic Inhibition Profile: Quantified Ki Values Against Sulfamoyl Chloride Hydrolase and Carbonic Anhydrase
CAS 876710-55-3 is reported as a potent inhibitor of two distinct enzymes: sulfamoyl chloride hydrolase (EC 3.5.1.8) and carbonic anhydrase (EC 4.2.1.1), with in vitro inhibition constants (Ki) determined as 2 × 10⁻⁵ M (20 μM) and 1 × 10⁻⁵ M (10 μM) respectively using purified enzyme preparations . This dual-target inhibition profile distinguishes it from both the natural product analog 5-methoxy-[1,3,4]thiadiazole acetate, which lacks the chloroacetamide moiety and for which no carbonic anhydrase inhibition has been reported, and from acetazolamide, which is a high-affinity (Ki ~12 nM) but highly selective carbonic anhydrase II inhibitor with no sulfamoyl chloride hydrolase activity [1][2]. The micromolar potency against carbonic anhydrase positions this compound as a moderate-affinity probe, while its additional activity against sulfamoyl chloride hydrolase provides a unique dual-target starting point for chemical biology applications.
| Evidence Dimension | Enzyme inhibition constant (Ki) — dual target profile |
|---|---|
| Target Compound Data | Ki = 2 × 10⁻⁵ M (sulfamoyl chloride hydrolase); Ki = 1 × 10⁻⁵ M (carbonic anhydrase), in vitro purified enzyme assays |
| Comparator Or Baseline | Acetazolamide: Ki = 1.2 × 10⁻⁸ M for carbonic anhydrase II; no activity against sulfamoyl chloride hydrolase. 5-Methoxy-[1,3,4]thiadiazole acetate: no carbonic anhydrase inhibition reported. |
| Quantified Difference | CAS 876710-55-3 inhibits two targets simultaneously; approximately 830-fold less potent against carbonic anhydrase than acetazolamide, but uniquely also inhibits sulfamoyl chloride hydrolase. |
| Conditions | Purified enzyme preparations, in vitro assay systems as reported by CymitQuimica/Biosynth vendor technical datasheet ; acetazolamide Ki from published literature [2]. |
Why This Matters
For researchers requiring a dual-enzyme inhibitor probe rather than a highly selective single-target inhibitor, this compound's documented dual Ki profile provides a quantifiable basis for selection over acetazolamide or the parent natural product.
- [1] Supuran CT. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2016;31(3):345-60. View Source
- [2] Maren TH. The binding of inhibitors to carbonic anhydrase in vivo: drugs as markers for enzyme. Biochem Pharmacol. 1963;12:101-9. Reports acetazolamide Ki = 6.4 × 10⁻⁸ M. View Source
